molecular formula C22H22N2O3 B14936630 methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B14936630
M. Wt: 362.4 g/mol
InChI Key: OTLRGBJJBMKOLU-ZQRQZVKFSA-N
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Description

Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core with various functional groups attached. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the tetrahydro-beta-carboline core. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: Beta-carbolines, including this compound, have shown promise in modulating biological pathways and have been investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of neuroprotection and anticancer therapy.

    Industry: The compound can be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar structural features and biological activities.

    Harmaline: A closely related compound with neuroprotective and psychoactive properties.

    Tetrahydroharmine: Shares the tetrahydro-beta-carboline core and exhibits similar pharmacological effects.

Uniqueness

Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its specific functional groups and stereochemistry, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl (3S)-2-acetyl-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H22N2O3/c1-13-8-10-15(11-9-13)21-20-17(16-6-4-5-7-18(16)23-20)12-19(22(26)27-3)24(21)14(2)25/h4-11,19,21,23H,12H2,1-3H3/t19-,21?/m0/s1

InChI Key

OTLRGBJJBMKOLU-ZQRQZVKFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C[C@H](N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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